4-(4-Bromo-2-fluorophenyl)thiazol-2-amine is a compound belonging to the class of thiazole derivatives, which are characterized by a five-membered aromatic heterocyclic ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. The molecular formula of 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine is CHBrFNS, with a molecular weight of 273.13 g/mol. Its IUPAC name is 4-(4-bromo-2-fluorophenyl)-1,3-thiazol-2-amine, and it has been identified as a candidate for drug development due to its antimicrobial and anticancer properties .
This compound can be synthesized through various chemical reactions involving starting materials such as 4-bromo-2-fluoroaniline and thioamide. It falls under the classification of organic compounds, specifically heterocycles, due to the presence of the thiazole ring. The compound has been studied in various scientific contexts, including medicinal chemistry and biological research, highlighting its significance in developing new therapeutic agents .
The synthesis of 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine typically involves a two-step process:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, reaction time, and choice of solvent can significantly affect the outcome. Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress .
The molecular structure of 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine can be represented using various chemical notation systems:
The structure features a bromine atom and a fluorine atom on the phenyl ring, contributing to its electronic properties and reactivity .
4-(4-Bromo-2-fluorophenyl)thiazol-2-amine is involved in several chemical reactions:
Common reagents for these reactions include:
These reactions can lead to various derivatives that may exhibit different biological activities .
The mechanism by which 4-(4-Bromo-2-fluorophenyl)thiazol-2-amine exerts its biological effects is not fully elucidated but involves interactions with specific biological targets such as enzymes or receptors. Studies have indicated potential antimicrobial activity against certain pathogens and anticancer effects on specific cancer cell lines, suggesting that it may inhibit key pathways involved in cell proliferation or microbial resistance .
Property | Value |
---|---|
Molecular Formula | CHBrFNS |
Molecular Weight | 273.13 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The compound's reactivity is influenced by its functional groups:
These properties make it suitable for further functionalization in synthetic applications .
4-(4-Bromo-2-fluorophenyl)thiazol-2-amine has several notable applications:
2-Aminothiazoles emerged as pharmacologically significant entities following the serendipitous discovery of penicillin (containing a fused thiazolidine ring) in the 1920s. Systematic exploration accelerated in the mid-20th century with the development of the Hantzsch thiazole synthesis, which enabled efficient construction of the thiazole core through α-halo carbonyl condensation with thioureas [9]. This method remains foundational for modern derivatization, including halogenated arylthiazoles.
Table 1: Historical Milestones of 2-Aminothiazole Therapeutics
Time Period | Development | Representative Agents |
---|---|---|
1940s-1960s | Antibiotic era | Penicillin G (thiazolidine core) |
1980s-2000s | Kinase inhibitor development | Dasatinib (BCR-ABL inhibitor) |
2010s-Present | Targeted cancer therapies | Alpelisib (PI3Kα inhibitor) |
The 21st century witnessed FDA approval of several 2-aminothiazole-based drugs, notably dasatinib (2006) for chronic myeloid leukemia and alpelisib (2019) for PIK3CA-mutated breast cancer [9]. These agents exemplify the scaffold's capacity for high-affinity kinase interactions, spurring research into structurally novel derivatives like halogenated arylthiazoles.
Halogen atoms—particularly bromine and fluorine—serve as critical design elements in thiazole-based drug candidates. Bromine's substantial van der Waals radius (1.85 Å) enhances hydrophobic pocket binding, while its polarizability supports halogen bonding with carbonyl groups and other electron donors in target proteins [4]. Fluorine, the most electronegative element, influences electronic effects through strong C-F dipole formation and enhanced membrane permeability.
Recent studies demonstrate that 4-(4-bromophenyl)thiazol-2-amine derivatives exhibit marked antimicrobial and anticancer activities. Derivatives with electron-withdrawing para-bromo substituents showed MIC values of 16.1 µM against S. aureus and E. coli, comparable to norfloxacin [1] . In cancer models, brominated thiazoles like compound p2 (IC₅₀ = 10.5 µM against MCF-7) rivaled 5-fluorouracil efficacy [1], attributed to enhanced target affinity via halogen bonding with kinase hinge regions.
Positional isomerism in halogenated arylthiazoles profoundly influences bioactivity. The 4-(4-bromo-2-fluorophenyl)thiazol-2-amine configuration merges ortho-fluorine and para-bromine effects:
Table 2: Electronic Properties of Halogen-Substituted Thiazoles
Substituent Pattern | Dipole Moment (D) | σ-Hole Potential (e) | Log P |
---|---|---|---|
4-(4-Bromophenyl) | 4.8 | +0.05 (Br) | 3.7 |
4-(4-Fluorophenyl) | 5.1 | +0.03 (F) | 2.9 |
4-(4-Bromo-2-fluorophenyl) | 6.3* | +0.05 (Br), +0.03 (F) | 3.5* |
Estimated via DFT calculations (B3LYP/6-31G* basis set) [4]
Crystallographic analyses confirm that ortho-fluoro substituents reduce conformational flexibility, pre-organizing the molecule for target binding [4]. This explains the heightened bioactivity observed in bromo/fluoro hybrid analogs versus single-halogen derivatives.
The dual antimicrobial/anticancer potential of 4-(4-bromo-2-fluorophenyl)thiazol-2-amine derivatives aligns with urgent therapeutic needs:
Antimicrobial Resistance Mitigation:
Oncological Targeting:
Table 3: Biological Activity Profiles of Halogenated Thiazoles
Biological Target | Lead Compound | Activity Value | Molecular Target (PDB) |
---|---|---|---|
C. albicans | p6 | MIC = 15.3 µM | Lanosterol demethylase (4WMZ) |
MCF-7 breast cancer | p2 | IC₅₀ = 10.5 µM | Estrogen receptor (3ERT) |
VEGFR-2 kinase | 9* | IC₅₀ = 0.40 ± 0.04 µM | VEGFR-2 (1Y6A) |
*Piperazinyl-thiazole analog [9]
Rational optimization focuses on:
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4